Bupranolol is a non-selective beta blocker with pharmacological properties similar to propranolol. It is primarily used for managing conditions such as hypertension and tachycardia, as well as for treating glaucoma through its formulation as eye drops. Unlike some other beta blockers, bupranolol does not exhibit intrinsic sympathomimetic activity but possesses significant membrane stabilizing activity, making it effective in various cardiovascular applications .
Bupranolol belongs to the class of organic compounds known as phenol ethers, characterized by an ether group attached to an aromatic ring. Its chemical formula is , and its molecular weight is approximately 271.78 g/mol . The compound is classified under several pharmacological categories, including adrenergic antagonists and antihypertensive agents .
The synthesis of bupranolol can be achieved through various methods, with one notable approach involving the use of trisubstituted phosphonium halides as selective chlorinating agents. This method allows for the production of high-purity chiral products without racemization of the optically active intermediate. The synthesis typically involves the following steps:
Bupranolol's molecular structure can be represented by its chemical formula . The compound features a chlorobenzene ring, an aliphatic amine, and an ether functional group. Key structural data include:
Bupranolol participates in several chemical reactions typical of beta blockers, primarily focusing on its interactions with adrenergic receptors. Key reactions include:
The mechanism by which bupranolol exerts its effects involves competitive antagonism at beta-adrenergic receptors:
Bupranolol exhibits several notable physical and chemical properties:
These properties influence its pharmacokinetics and bioavailability, which is notably less than 10% due to extensive first-pass metabolism.
Bupranolol finds application in various clinical settings:
Additionally, ongoing research explores bupranolol's potential in treating anxiety disorders and other cardiovascular conditions due to its stabilizing effects on cardiac membranes .
Bupranolol ((RS)-1-(tert-butylamino)-3-(2-chloro-5-methylphenoxy)propan-2-ol) is a non-selective beta-adrenoceptor antagonist belonging to the aryloxypropanolamine class of compounds. Its molecular formula is C₁₄H₂₂ClNO₂, yielding a molecular weight of 271.78 g/mol [1] [5]. The molecule features a chiral center at the carbon bearing the secondary alcohol, resulting in two enantiomers: S(-) and R(+). The structure integrates three key pharmacophoric elements: an aromatic ring (2-chloro-5-methylphenol), a hydrophilic ethanolamine linker with a β-hydroxy group, and a hydrophobic tert-butylamino group [4].
Table 1: Physicochemical Properties of Bupranolol
Property | Value | Measurement Conditions |
---|---|---|
Molecular Weight | 271.78 g/mol | - |
LogP (Partition Coefficient) | 3.14 (Predicted) | Octanol/water system [1] |
pKa | 9.76 (Basic) | Protonation of amine group [1] |
Solubility | 0.143 mg/mL (Water) | Predicted [1] |
Soluble in DMSO, Ethanol | To 100 mM [9] | |
Protein Binding | 76% | Human plasma [1] [5] |
Melting Point | Not reported in sources |
Bupranolol exhibits moderate lipophilicity (predicted LogP = 3.14), facilitating membrane penetration but limiting aqueous solubility (predicted water solubility = 0.143 mg/mL) [1]. The molecule demonstrates significant protein binding capacity (76%) in human plasma, influencing its distribution characteristics [1] [5]. The tert-butyl group confers steric hindrance, potentially influencing receptor binding kinetics and metabolic stability compared to smaller alkyl substituents in other beta-blockers [4]. The chlorine atom at the ortho position and the methyl group at the para position on the aromatic ring are critical structural features influencing both receptor affinity and the electron density of the aromatic system [4] [7].
The synthesis of bupranolol follows a convergent route common to many aryloxypropanolamine beta-blockers, involving the reaction of an epoxide intermediate with tert-butylamine [4]. The key intermediates are 1-(2-chloro-5-methylphenoxy)-2,3-epoxypropane (glycidyl ether) and 3-(2-chloro-5-methylphenoxy)propane-1,2-diol (diol) [4].
The traditional synthesis involves:
Significant challenges exist in chiral resolution to obtain enantiopure bupranolol. Research demonstrates that racemic glycidyl ether intermediates exhibit a tendency for spontaneous resolution during crystallization, offering a potential pathway for obtaining enantiomerically enriched precursors without complex resolution agents [4]. Stereoselective synthesis methods include:
A breakthrough in beta-blocker synthesis relevant to bupranolol production involves amine-functionalized graphene oxide (NGO) membrane nanoreactors. These nanoreactors facilitate:
This membrane reactor technology demonstrates a 4.36-fold increase in catalytic flux and an eight-fold higher turnover frequency (TOF = 17.48 h⁻¹) compared to NGO powder catalysts, highlighting its potential for scalable, sustainable bupranolol synthesis [6].
Bupranolol acts as a competitive, non-selective beta-adrenoceptor antagonist with potency comparable to propranolol [1] [5] [9]. Its SAR profile reveals critical structural determinants for receptor affinity, selectivity, and antagonism:
Table 2: Beta-Adrenoceptor Affinity Profile of Bupranolol
Receptor Subtype | Ki (nM) | Relative Selectivity | Functional Activity |
---|---|---|---|
Beta₁-Adrenoceptor | 50 | ~1x (Reference) | Competitive Antagonist [9] |
Beta₂-Adrenoceptor | 5.2 | ~9.6x (Higher than Beta₁) | Competitive Antagonist [9] |
Beta₃-Adrenoceptor | 170 | ~0.3x (Lower than Beta₁) | Antagonist (Non-selective) [9] [7] |
Atypical Cardiostimulant (Putative Beta₄) | - | - | Stereoselective Antagonist: S(-)-enantiomer active [3] |
Bupranolol displays a distinct SAR at the beta₃-adrenoceptor (beta₃-AR). While possessing relatively lower affinity (Ki ~170 nM) compared to beta₂-AR [9], it acts as a functional antagonist at this receptor [7] [10]. Molecular modeling studies suggest this interaction involves the extended conformation of its alkylamine chain (tert-butyl group) interacting with specific residues (e.g., less bulky amino acids in TM regions) within the less encumbered beta₃-AR binding pocket compared to beta₁/beta₂-ARs [7]. This contrasts with beta₁/beta₂ antagonists exhibiting beta₃ agonism (e.g., CGP 12177A, bucindolol, pindolol), whose activity requires an extended alkylamine conformation within the beta₃ site [7] [10]. Bupranolol's alkylamine bulk allows only antagonism at beta₃-AR.
The stereochemistry profoundly impacts bupranolol's activity at atypical cardiostimulant beta-adrenoceptors (distinct from beta₁, beta₂, beta₃). S(-)-Bupranolol demonstrates potent stereoselective antagonism, while its R(+)-enantiomer and several structural analogs lacking the specific chloro-methylphenol and tert-butylamine combination (e.g., BK-26, bevantolol) are ineffective at blocking these receptors [3]. This highlights the exquisite sensitivity of these atypical receptors to the three-dimensional spatial arrangement of bupranolol's pharmacophore.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7